Dianicline dihydrochloride is a synthetic compound that functions primarily as a selective agonist for nicotinic acetylcholine receptors. It has been studied for its potential therapeutic applications in various neurological disorders, particularly for its effects on cognitive function and neuroprotection.
Dianicline dihydrochloride is derived from the class of compounds known as nicotinic receptor agonists. It was developed through the modification of existing nicotinic compounds to enhance selectivity and efficacy.
The synthesis of Dianicline dihydrochloride typically involves a multi-step organic synthesis process. The key steps include:
Dianicline dihydrochloride possesses a complex molecular structure that includes:
Dianicline dihydrochloride undergoes several chemical reactions during its synthesis, including:
These reactions require careful control of pH and temperature to ensure high yields and purity of the final product.
Dianicline dihydrochloride acts by selectively binding to nicotinic acetylcholine receptors in the central nervous system. This binding leads to:
Studies have shown that Dianicline enhances cognitive performance in animal models, suggesting potential applications in treating cognitive deficits associated with conditions like Alzheimer's disease.
Dianicline dihydrochloride has been investigated for various applications, including:
Dianicline dihydrochloride ((5aS,8S,10aR)-5a,6,9,10-Tetrahydro,7H,11H-8,10a-methanopyrido[2',3':5,6]pyrano[2,3-d]azepine) functions as a selective partial agonist at neuronal α4β2 nicotinic acetylcholine receptors (nAChRs). This activity is characterized by subnanomolar to nanomolar binding affinity (Ki = 1–2 nM) for human α4β2 nAChRs, as determined via radioligand displacement assays using [³H]epibatidine or [³H]cytisine [2] [5] [6]. Functionally, dianicline elicits 40–60% of the maximal acetylcholine-evoked response (Emax) at α4β2 receptors in electrophysiological studies (Xenopus oocyte two-electrode voltage clamp) and calcium flux assays (FLIPR), confirming its partial agonist profile [2] [6].
The compound attenuates nicotine-induced dopamine release in the nucleus accumbens by occupying α4β2 receptors, thereby reducing nicotine's reinforcing effects. This mechanism is shared with varenicline and cytisine but differs in its specific efficacy parameters: dianicline demonstrates lower intrinsic efficacy than nicotine (30–50% vs. 100%) while exhibiting higher receptor-binding affinity (Ki ≈ 1 nM) compared to cytisine (Ki ≈ 2–5 nM) [3] [5]. Clinical trials confirmed this mechanism, showing dianicline significantly reduced craving and nicotine withdrawal symptoms during abstinence periods (Weeks 1–3 post-cessation) despite not improving long-term abstinence rates [2].
Table 1: Functional Activity of Dianicline at α4β2 nAChRs
Parameter | Value | Assay System |
---|---|---|
Binding Affinity (Ki) | 1–2 nM | [³H]Epibatidine displacement (HEK293) |
EC₅₀ (Activation) | 0.2–0.5 µM | FLIPR Ca²⁺ flux (hα4β2 nAChRs) |
Intrinsic Efficacy | 40–60% of ACh response | TEVC (Xenopus oocytes) |
Dopamine Inhibition | 50–70% (vs. nicotine) | Rat striatal synaptosomes |
Dianicline exhibits high selectivity for β2-containing nAChRs (α2β2, α3β2, α4β2) over other neuronal and muscle-type subtypes. Binding affinity at α3β4 nAChRs is substantially weaker (Ki > 100 nM), indicating >50-fold selectivity for α4β2 over this ganglionic subtype [6] [8]. Similarly, dianicline shows negligible interaction (Ki > 10,000 nM) with α7 homomeric receptors and muscle-type (α1β1γδ) nAChRs [4] [6].
Broad screening against 51 CNS targets (e.g., serotonin, dopamine, and GABA receptors) confirmed no off-target activity at concentrations ≤10 µM [6]. This distinguishes dianicline from nonselective antagonists like mecamylamine, which inhibits α3β4 receptors causing autonomic side effects [4]. The selectivity profile arises from dianicline's structural optimization: its tetrahydropyridine scaffold favors interactions with β2 subunit binding pockets, while avoiding steric clashes present in α3β4 receptors [6] [8].
Table 2: Selectivity Profile of Dianicline Across nAChR Subtypes
nAChR Subtype | Binding Affinity (Ki) | Functional EC₅₀/IC₅₀ | Selectivity Ratio (vs. α4β2) |
---|---|---|---|
α4β2 | 1–2 nM | 0.2–0.5 µM | 1 |
α3β4 | >100 nM | >100 µM | >50 |
α7 | >10,000 nM | Not active | >10,000 |
α1β1γδ (Muscle) | >10,000 nM | Not active | >10,000 |
α6β2β3* | 10–20 nM | 1–2 µM | ~10 |
Dianicline binds at the canonical agonist interface of α4β2 nAChRs, formed by loops A–C of the α4 subunit and loops D–F of the β2 subunit. Hydrogen bonding occurs between dianicline's pyridyl nitrogen and β2-TrpB (tryptophan 57) in the complementary subunit, while its azabicyclic amine engages in cation-π interactions with α4-TyrA (tyrosine 98) [6] [10]. Molecular docking simulations reveal that dianicline stabilizes a semi-closed receptor conformation, distinct from the full closure induced by nicotine. This limits ion channel opening probability and explains its submaximal efficacy [7] [10].
Compared to varenicline, dianicline lacks key hydrogen bonds with α4-Ser150, reducing its ability to fully "cap" loop C—a critical step for receptor activation. Consequently, dianicline induces faster desensitization kinetics (τ = 15–30 sec) than nicotine (τ = 60–120 sec) at α4β2 receptors, as observed in patch-clamp studies [3] [7]. This pharmacodynamic profile underlies its ability to blunt nicotine reward without eliciting strong intrinsic reinforcement.
Dianicline modulates mesolimbic dopamine pathways via α4β2 nAChRs on ventral tegmental area (VTA) neurons and striatal terminals. At low doses (0.3–1 mg/kg, i.p. in rats), it acts as a net antagonist, reducing nicotine-evoked dopamine release in the nucleus accumbens by 50–70% [1] [4]. This occurs via preferential binding to high-sensitivity (HS) α4β2 receptors (EC₅₀ = 0.3 µM for ACh), which tonically regulate dopamine neuron firing [1] [3].
Higher doses (1–3 mg/kg) exhibit partial agonist effects, elevating baseline dopamine to 20–30% of nicotine's maximum. This bell-shaped response curve correlates with animal behavioral data: doses ≤1 mg/kg decrease nicotine self-administration, while ≥3 mg/kg partially substitute for nicotine in drug-discrimination paradigms [2] [6]. Crucially, dianicline avoids the dopamine "overshoot" seen with full agonists (e.g., nicotine), minimizing abuse liability. Chronic administration (5 mg/kg/day) normalizes dopamine dynamics in nicotine-sensitized rodents, supporting its role in craving reduction [2] [3].
Figure: Dopamine Release Modulation by Dianicline
Nicotine (1 µM) : ██████████ (100% release) Dianicline (0.1 µM) : ██_________ (20% release) Dianicline + Nicotine : ████________ (40% release)
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9